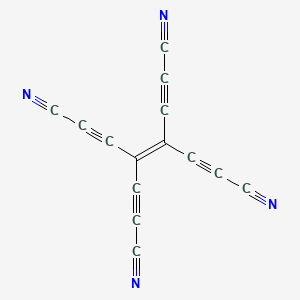![molecular formula C20H21NO2 B14207403 [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol CAS No. 832155-18-7](/img/structure/B14207403.png)
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of phenyl and diethylphenyl groups attached to the oxazole ring contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol typically involves the reaction of 2,6-diethylphenylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with glyoxal to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to yield the desired methanol compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The phenyl and diethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Formation of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]aldehyde or carboxylic acid.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diethylaniline: A precursor in the synthesis of [2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol, known for its use in the production of dyes and pharmaceuticals.
2-Phenylbenzo[d]oxazole:
Uniqueness
This compound stands out due to its unique combination of an oxazole ring with phenyl and diethylphenyl groups. This structure imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832155-18-7 |
|---|---|
Molekularformel |
C20H21NO2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
[2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C20H21NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-12,22H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
SZAUVICNTLKCAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)

![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)



